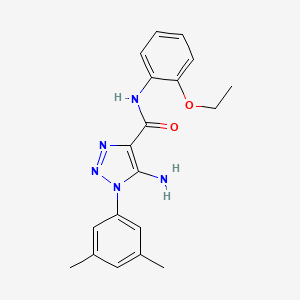

![molecular formula C20H28N6O2 B5541585 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The spiro compounds, particularly those involving the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for various pharmacological effects, including antihypertensive properties.

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones involves several key steps, including the preparation of substituted diazaspiro undecanes through intramolecular spirocyclization of 4-substituted pyridines. This process typically entails the in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of catalyzers like Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

Scientific Research Applications

Antihypertensive Research

The compound 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one has been investigated for its antihypertensive properties. Research shows that this compound, particularly the 9-(2-indol-3-ylethyl) series, demonstrated significant antihypertensive activity in the spontaneously hypertensive rat (SHR). The activity seems to be predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Catalysis and Synthesis

The compound has applications in the field of catalysis and synthesis. A study demonstrates an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,9-diazaspiro[5.5]undecanes, using double Michael addition reactions. This method offers high yields within a short reaction time and has been verified through X-ray analysis (Aggarwal et al., 2014).

Chemical Stability and Rearrangements

Research on the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, a related class of compounds, has shown significant insights into their reactivity. These compounds are known to undergo Boulton–Katritzky rearrangement, producing planar pyrazolines and pyrazoles upon exposure to certain conditions. This phenomenon is crucial in understanding the stability and reactive nature of similar compounds, including 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one (Kayukova et al., 2018).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro[5.5]undecane compounds have been the subject of photophysical studies and solvatochromic analysis. Such studies provide valuable insights into the solvent effect on the spectral properties of these compounds, which is essential for their potential application in materials science and spectroscopy. The solvatochromism of these compounds has been analyzed using various methods, demonstrating their photophysical behavior in different solvents (Aggarwal & Khurana, 2015).

Antinociceptive Effects

The spirocyclopiperazinium salt compound LXM-10, which is closely related to the compound , has been investigated for its antinociceptive effects. This research is significant in understanding the pain-relieving properties of such compounds, which could lead to new insights in the field of analgesics (Yue et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-3-17-23-24-18(28-17)13-25-8-6-20(7-9-25)5-4-19(27)26(14-20)12-16-11-21-15(2)10-22-16/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMQTUNNSUNOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

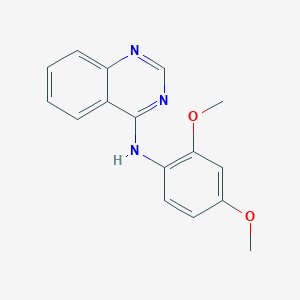

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

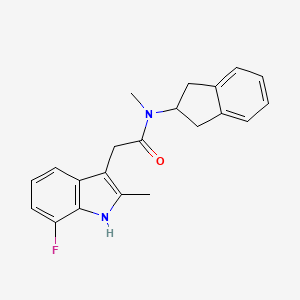

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

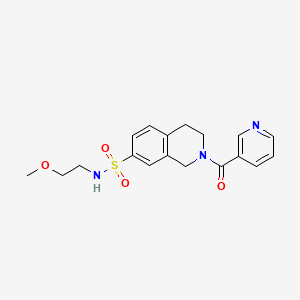

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)